Aziridine;3-chloropropyl-dimethoxy-methylsilane
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Overview
Description
Aziridine;3-chloropropyl-dimethoxy-methylsilane is a compound that features both aziridine and silane functionalities Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain Silanes, on the other hand, are silicon-containing compounds widely used in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine;3-chloropropyl-dimethoxy-methylsilane typically involves the reaction of aziridine with 3-chloropropyl-dimethoxy-methylsilane under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine acts as a nucleophile and attacks the electrophilic silicon center of 3-chloropropyl-dimethoxy-methylsilane. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of aziridine and enhance its nucleophilicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled. Additionally, purification steps such as distillation or chromatography are employed to remove any impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Aziridine;3-chloropropyl-dimethoxy-methylsilane undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Substituted aziridines with various functional groups.
Scientific Research Applications
Aziridine;3-chloropropyl-dimethoxy-methylsilane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a crosslinking agent in biomaterials and drug delivery systems.
Medicine: Explored for its anticancer properties due to the reactivity of the aziridine ring, which can interact with DNA.
Mechanism of Action
The mechanism of action of Aziridine;3-chloropropyl-dimethoxy-methylsilane involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, such as crosslinking in polymers and interaction with biological molecules. The silane functionality allows the compound to form strong bonds with surfaces, enhancing its utility in coatings and adhesives .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simple three-membered nitrogen-containing ring.
3-Chloropropyl-dimethoxy-methylsilane: A silane compound with a chloropropyl group.
Aziridine derivatives: Compounds with various substituents on the aziridine ring.
Uniqueness
Aziridine;3-chloropropyl-dimethoxy-methylsilane is unique due to the combination of aziridine and silane functionalities in a single molecule. This dual functionality provides enhanced reactivity and versatility compared to its individual components. The presence of the silane group allows for strong bonding with surfaces, while the aziridine ring offers high reactivity for chemical transformations .
Properties
Molecular Formula |
C8H20ClNO2Si |
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Molecular Weight |
225.79 g/mol |
IUPAC Name |
aziridine;3-chloropropyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C6H15ClO2Si.C2H5N/c1-8-10(3,9-2)6-4-5-7;1-2-3-1/h4-6H2,1-3H3;3H,1-2H2 |
InChI Key |
QFWCFPIVUHDJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCCCl)OC.C1CN1 |
Related CAS |
125441-88-5 |
Origin of Product |
United States |
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